Cas no 2228274-26-6 (2-methyl-2-(1-phenylcyclopentyl)propanoic acid)

2-Methyl-2-(1-phenylcyclopentyl)propanoic acid is a specialized organic compound featuring a cyclopentyl ring substituted with a phenyl group and a tertiary carboxylic acid functionality. Its unique structure, combining aromatic and alicyclic components, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The sterically hindered carboxyl group enhances its utility in selective reactions, while the phenylcyclopentyl moiety offers potential for further functionalization. This compound is characterized by its stability under standard conditions and compatibility with a range of reagents, making it suitable for multi-step synthesis. Its precise molecular architecture supports applications in medicinal chemistry and material science research.
2-methyl-2-(1-phenylcyclopentyl)propanoic acid structure
2228274-26-6 structure
Product name:2-methyl-2-(1-phenylcyclopentyl)propanoic acid
CAS No:2228274-26-6
MF:C15H20O2
Molecular Weight:232.318104743958
CID:6015641
PubChem ID:165662953

2-methyl-2-(1-phenylcyclopentyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-(1-phenylcyclopentyl)propanoic acid
    • EN300-1864232
    • 2228274-26-6
    • インチ: 1S/C15H20O2/c1-14(2,13(16)17)15(10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,16,17)
    • InChIKey: YHKOPNSXNBVZKI-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)C1(C2C=CC=CC=2)CCCC1)=O

計算された属性

  • 精确分子量: 232.146329876g/mol
  • 同位素质量: 232.146329876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 37.3Ų

2-methyl-2-(1-phenylcyclopentyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1864232-10.0g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
10g
$5037.0 2023-06-02
Enamine
EN300-1864232-1g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
1g
$1172.0 2023-09-18
Enamine
EN300-1864232-5g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
5g
$3396.0 2023-09-18
Enamine
EN300-1864232-1.0g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
1g
$1172.0 2023-06-02
Enamine
EN300-1864232-2.5g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
2.5g
$2295.0 2023-09-18
Enamine
EN300-1864232-0.5g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
0.5g
$1124.0 2023-09-18
Enamine
EN300-1864232-0.1g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
0.1g
$1031.0 2023-09-18
Enamine
EN300-1864232-0.25g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
0.25g
$1078.0 2023-09-18
Enamine
EN300-1864232-5.0g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
5g
$3396.0 2023-06-02
Enamine
EN300-1864232-0.05g
2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2228274-26-6
0.05g
$983.0 2023-09-18

2-methyl-2-(1-phenylcyclopentyl)propanoic acid 関連文献

2-methyl-2-(1-phenylcyclopentyl)propanoic acidに関する追加情報

Comprehensive Overview of 2-methyl-2-(1-phenylcyclopentyl)propanoic acid (CAS No. 2228274-26-6): Properties, Applications, and Innovations

2-methyl-2-(1-phenylcyclopentyl)propanoic acid (CAS No. 2228274-26-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This cyclopentyl-substituted carboxylic acid derivative exhibits a sterically hindered architecture, making it valuable for drug design and material science applications. Researchers are increasingly exploring its potential as a chiral building block or pharmacophore modifier in modern medicinal chemistry.

The molecular structure combines a phenylcyclopentyl moiety with a tertiary carboxylic acid group, creating distinctive electronic and steric properties. Recent studies highlight its role in developing targeted therapeutics, particularly in neurological and metabolic disorders. The compound's lipophilic character and hydrogen-bonding capacity make it suitable for crossing biological membranes while maintaining specific interactions with protein targets.

Current research trends focus on optimizing 2-methyl-2-(1-phenylcyclopentyl)propanoic acid derivatives for improved bioavailability and target selectivity. Computational chemistry approaches, including molecular docking and QSAR modeling, are being employed to predict its interactions with biological receptors. The compound's stereochemical complexity also makes it interesting for asymmetric synthesis applications, addressing growing demand for enantioselective catalysts in green chemistry.

From an industrial perspective, synthesis of CAS 2228274-26-6 requires careful control of reaction conditions to ensure high purity. Advanced purification techniques like preparative HPLC and crystallization optimization are critical for pharmaceutical-grade material. Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.

The compound's thermal stability and solubility profile have prompted investigations into formulation science applications. Recent patent literature suggests potential uses in controlled-release systems and polymeric drug carriers. These developments align with industry needs for next-generation drug delivery technologies that improve therapeutic outcomes.

Environmental and safety assessments indicate that 2-methyl-2-(1-phenylcyclopentyl)propanoic acid requires standard laboratory handling procedures. Proper waste management protocols should be followed, consistent with green chemistry principles. The compound's biodegradation pathways are currently under study to evaluate its environmental impact profile.

Market analysts note growing interest in CAS 2228274-26-6 from both academic and industrial sectors. The compound's versatility supports its potential across multiple life science applications, from small molecule therapeutics to advanced material additives. Suppliers are responding to demand by improving scale-up processes while maintaining rigorous quality control standards.

Future research directions may explore the compound's utility in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies. Its structural features could facilitate development of bifunctional molecules for challenging therapeutic targets. Additionally, modifications to the cyclopentyl ring system may yield novel compounds with enhanced pharmacokinetic properties.

For researchers working with 2-methyl-2-(1-phenylcyclopentyl)propanoic acid, proper analytical method development is essential. Recent advancements in hyphenated techniques like LC-MS/MS provide powerful tools for characterizing both the parent compound and potential metabolic products. These methods support the compound's development through various drug discovery stages.

The scientific community continues to investigate structure-activity relationships for this compound class. Published structure-activity data helps guide medicinal chemistry optimization efforts, particularly in balancing potency and selectivity parameters. Such research contributes valuable insights to the broader field of small molecule drug design.

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